molecular formula C7H8N2O2 B1617908 2-Methoxypyridine-3-carboxamide CAS No. 7145-28-0

2-Methoxypyridine-3-carboxamide

Cat. No. B1617908
CAS RN: 7145-28-0
M. Wt: 152.15 g/mol
InChI Key: YNJXVWIPWJKJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridine-3-carboxamide, also known as 2-MPCA, is an organic compound with a molecular formula of C7H9NO2. It is a colorless, odorless, and crystalline solid that has been used in various scientific and medical research applications. 2-MPCA is a small molecule that is structurally similar to the neurotransmitter acetylcholine, and is believed to play a role in modulating the release of this neurotransmitter in the brain. 2-MPCA is also known to interact with other neurotransmitters, such as dopamine and serotonin, and has been studied for its potential therapeutic applications in a variety of neurological disorders.

Scientific Research Applications

  • Synthesis and Microbiological Activity of Derivatives :

    • A study by Miszke et al. (2008) reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, which showed bacteriostatic or tuberculostatic activity. This suggests potential applications in developing antibacterial and antitubercular agents (Miszke et al., 2008).
  • Discovery of Selective Kinase Inhibitors :

    • Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One of the analogues demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential in cancer therapy (Schroeder et al., 2009).
  • Antitubercular and Antibacterial Activities :

    • Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives. Some of these compounds showed potent anti-TB and antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting their use in treating bacterial infections (Bodige et al., 2019).
  • Radioligand Imaging of Orexin-2 Receptor :

    • Gao et al. (2016) synthesized MK-1064, a compound structurally related to 2-Methoxypyridine-3-carboxamide, for use in PET radioligand imaging of the orexin-2 receptor. This has implications for studying neurological disorders and sleep regulation (Gao et al., 2016).
  • Discovery of Novel Antidepressants :

    • Mahesh et al. (2011) discovered a series of 3-ethoxyquinoxalin-2-carboxamides, structurally related to 2-Methoxypyridine-3-carboxamide, as serotonin type-3 receptor antagonists with potential as novel antidepressants (Mahesh et al., 2011).

properties

IUPAC Name

2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJXVWIPWJKJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291217
Record name 2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyridine-3-carboxamide

CAS RN

7145-28-0
Record name NSC74202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypyridine-3-carboxamide
Reactant of Route 2
2-Methoxypyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-Methoxypyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Methoxypyridine-3-carboxamide
Reactant of Route 5
2-Methoxypyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Methoxypyridine-3-carboxamide

Citations

For This Compound
4
Citations
Y Hirokawa, I Fujiwara, K Suzuki… - Journal of medicinal …, 2003 - ACS Publications
… Thus, the pyridine analogue of 5, 6-amino-5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxypyridine-3-carboxamide (49) was prepared. The binding affinity of 49 for …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
RM Suarez, F Chevot, A Cavagnino, N Saettel… - European journal of …, 2013 - Elsevier
The TAM subfamily of Receptor Tyrosine Kinases (RTKs) contains three human proteins of therapeutical interest, Axl, Mer, and Tyro3. Our goal was to design a type II inhibitor specific …
RA THOMAS, OW GREEN - ic.gc.ca
Disclosed are immunomodulatory agents that are useful for treating or preventing joint damage. More particularly, immunomodulators are disclosed for use in eliciting an antigen-…
Number of citations: 2 www.ic.gc.ca
RA THOMAS, OW GREEN - ic.gc.ca
du brevet 2868123 - Base de données sur les brevets canadiens Passer au contenu Sélection de la langue English / Government of Canada Search https://www.canada.ca/fr/sr.html …
Number of citations: 2 www.ic.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.